molecular formula C17H14F2O3S B14874148 3-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)pentane-2,4-dione

3-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)pentane-2,4-dione

Cat. No.: B14874148
M. Wt: 336.4 g/mol
InChI Key: HLBOKGZWHTULGS-UHFFFAOYSA-N
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Description

3-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)pentane-2,4-dione is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)pentane-2,4-dione typically involves multiple steps. One common method includes the radical bromination of a methyl group followed by the conversion into a phosphonate intermediate. This intermediate is then reacted with a suitable aldehyde in the presence of a base such as sodium hydride in tetrahydrofuran (THF), followed by desilylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)pentane-2,4-dione involves its interaction with various molecular targets. The compound’s furan ring can participate in electron delocalization, making it reactive towards electrophilic and nucleophilic species. This reactivity allows it to interfere with biological pathways, potentially inhibiting enzymes or interacting with DNA .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxaldehyde: A simpler furan derivative with similar reactivity.

    5-(4-Methylphenyl)furan-2-carbaldehyde: Another furan derivative with a different substituent on the phenyl ring.

    2,4-Pentanedione: A diketone with structural similarities in the diketone moiety.

Uniqueness

3-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)pentane-2,4-dione is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in its biological applications compared to similar compounds .

Properties

Molecular Formula

C17H14F2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

3-[[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylidene]pentane-2,4-dione

InChI

InChI=1S/C17H14F2O3S/c1-10(20)15(11(2)21)9-13-5-8-16(22-13)12-3-6-14(7-4-12)23-17(18)19/h3-9,17H,1-2H3

InChI Key

HLBOKGZWHTULGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)SC(F)F)C(=O)C

Origin of Product

United States

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